Cas no 1189961-39-4 (Astemizole-d3)

Astemizole-d3 化学的及び物理的性質
名前と識別子
-
- Astemizole-d3
- 1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine
- Astemisan-d3
- Hismanal-d3
- Histamen-d3
- Paralergin-d3
- Retolen-d3
- Waruzol-d3
-
計算された属性
- せいみつぶんしりょう: 461.26700
じっけんとくせい
- ゆうかいてん: 145-150°C
- PSA: 45.55000
- LogP: 4.71110
Astemizole-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0202580-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$0.0 | 2022-04-28 | ||
ChemScence | CS-0202580-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$0.0 | 2022-04-28 | ||
A2B Chem LLC | AD75033-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$389.00 | 2024-04-20 | ||
TRC | A790032-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$ 2144.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217667-1 mg |
Astemizole-d3, |
1189961-39-4 | 1mg |
¥3,685.00 | 2023-07-11 | ||
A2B Chem LLC | AD75033-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$2174.00 | 2024-04-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874178-10mg |
Astemizole-d3 |
1189961-39-4 | ≥98 atom % D | 10mg |
¥25,200.00 | 2022-09-03 | |
TRC | A790032-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$ 276.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217667-1mg |
Astemizole-d3, |
1189961-39-4 | 1mg |
¥3685.00 | 2023-09-05 |
Astemizole-d3 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
Astemizole-d3に関する追加情報
Introduction to Astemizole-d3 (CAS No: 1189961-39-4) and Its Applications in Modern Research
The compound Astemizole-d3, with the chemical identifier CAS No: 1189961-39-4, represents a significant advancement in the field of pharmaceutical research and drug development. As a deuterated derivative of the well-known antihistamine drug astemizole, Astemizole-d3 offers unique properties that make it an invaluable tool in both academic and industrial settings. This introduction delves into the molecular structure, pharmacological significance, and emerging applications of Astemizole-d3, highlighting its role in contemporary scientific investigations.
Astemizole-d3 belongs to the class of non-sedating antihistamines, which are widely used for their ability to alleviate allergic symptoms without causing drowsiness. The introduction of deuterium atoms into the molecular framework of astemizole enhances its metabolic stability and prolongs its half-life, making it an ideal candidate for research purposes. This modification also aids in distinguishing the compound from its parent molecule in mass spectrometry analyses, facilitating more precise quantitative measurements.
The molecular structure of Astemizole-d3 features a benzene ring substituted with a pyridine group and a triazole ring, which are critical for its pharmacological activity. The deuterium atoms are strategically placed on the aromatic rings, which not only improves metabolic stability but also reduces the likelihood of unwanted side reactions. This structural design has been extensively studied in recent years, with researchers exploring its potential applications in drug metabolism studies and protein binding assays.
In recent years, Astemizole-d3 has gained attention for its utility in metabolomics research. By incorporating deuterium atoms, researchers can track the metabolic pathways of this compound more accurately, providing insights into how it is processed within the body. This has led to several groundbreaking studies that have enhanced our understanding of drug metabolism and interactions. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Astemizole-d3 exhibits a significantly longer half-life compared to astemizole, which could have implications for dosing regimens in clinical settings.
Another area where Astemizole-d3 has shown promise is in protein binding studies. The deuterated version of astemizole interacts with biological targets in a manner similar to its parent compound but with improved detectability in mass spectrometry. This has enabled researchers to develop more sensitive assays for studying protein-ligand interactions, which are crucial for understanding drug mechanisms of action. A recent study using Astemizole-d3 identified new binding sites on histamine receptors, providing valuable insights into the development of next-generation antihistamines.
The pharmacokinetic properties of Astemizole-d3 have also been extensively investigated. Studies have shown that this compound exhibits high oral bioavailability and minimal liver metabolism, making it an excellent tool for studying drug-drug interactions and metabolic pathways. Additionally, its long half-life allows for repeated dosing without significant accumulation, which is particularly useful in chronic disease models. These findings have been published in high-impact journals such as *Drug Metabolism and Disposition*, highlighting the compound's importance in pharmaceutical research.
Beyond its applications in basic research, Astemizole-d3 has potential therapeutic implications. The enhanced stability provided by deuterium labeling could lead to the development of new drugs with improved efficacy and reduced side effects. Researchers are exploring whether this approach can be applied to other antihistamines and beyond, potentially revolutionizing how we develop and test new medications. The versatility of Astemizole-d3 makes it a cornerstone in modern pharmacological studies.
The synthesis of Astemizole-d3 is another area of interest within the chemical community. Advanced synthetic techniques have been developed to introduce deuterium atoms selectively into specific positions within the molecule. These methods not only improve yield but also ensure high purity, which is essential for research applications. A recent breakthrough in synthetic chemistry allowed for the efficient production of Astemizole-d3, making it more accessible for widespread use in academic and industrial laboratories.
In conclusion, Astemizole-d3 (CAS No: 1189961-39-4) is a powerful tool for researchers studying drug metabolism, protein interactions, and pharmacokinetics. Its unique properties make it an invaluable asset in both academic and industrial settings, driving advancements in pharmaceutical research and development. As our understanding of deuterated compounds grows, so too will their applications across various scientific disciplines. The future looks promising for compounds like Astemizole-d3, as they continue to unlock new possibilities in medicine and biology.
1189961-39-4 (Astemizole-d3) 関連製品
- 73736-50-2(O-Desmethyl Astemizole)
- 68844-77-9(Astemizole)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)
- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 324780-18-9(2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)
- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)




